2,4-Dichloro-6-(trifluoromethyl)quinazoline
Overview
Description
2,4-Dichloro-6-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H3Cl2F3N2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . The compound also has two chlorine atoms and a trifluoromethyl group attached to the quinazoline core .Physical and Chemical Properties Analysis
The molecular weight of this compound is 267.03 . It has a boiling point of 222.3°C at 760 mmHg . The compound should be stored in an inert atmosphere, preferably in a freezer under -20°C .Safety and Hazards
Safety data indicates that dust formation should be avoided and that breathing its mist, gas, or vapours should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and the area should be well ventilated .
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-(trifluoromethyl)quinazoline plays a significant role in biochemical reactions, primarily as an inhibitor of specific enzymes. It interacts with various enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been shown to inhibit tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell growth and differentiation . Additionally, this compound can bind to proteins involved in DNA replication and repair, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of tyrosine kinases by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. Furthermore, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of tyrosine kinases, preventing their phosphorylation activity . This inhibition disrupts downstream signaling pathways, leading to alterations in cellular functions. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These changes can result in altered cellular responses, such as reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as in an inert atmosphere and at low temperatures . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal inhibition of enzyme activity without adverse effects. Beyond this range, the compound’s toxicity increases, leading to detrimental effects on animal health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . This inhibition can lead to altered levels of metabolites, affecting cellular energy production and overall metabolism. Additionally, this compound can interact with cofactors, such as adenosine triphosphate, influencing their availability and utilization in metabolic reactions.
Properties
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-5-3-4(9(12,13)14)1-2-6(5)15-8(11)16-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVPNHJCJOCBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652959 | |
Record name | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864291-30-5 | |
Record name | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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